molecular formula C16H18O4 B14174984 3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 922490-90-2

3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B14174984
CAS No.: 922490-90-2
M. Wt: 274.31 g/mol
InChI Key: RTYMFGJEDURFCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of appropriate benzylidene derivatives with 1,5-dioxaspiro[5.5]undecane-2,4-dione. For example, the reaction of 2,3,4-trimethoxybenzylidene with 1,5-dioxaspiro[5.5]undecane-2,4-dione in ethanol under reflux conditions for 2.5 hours yields the desired product . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Mechanism of Action

The mechanism of action of 3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in fungal growth, leading to its antifungal properties . Additionally, the compound’s ability to form stable complexes with metal ions can enhance its catalytic activity in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
  • 3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
  • 3-Oxaspiro[5.5]undecane-2,4-dione

Uniqueness

3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its specific benzylidene substitution, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced selectivity and activity in biological assays and catalytic reactions .

Properties

CAS No.

922490-90-2

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

3-benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C16H18O4/c17-14-13(11-12-7-3-1-4-8-12)15(18)20-16(19-14)9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-11H2

InChI Key

RTYMFGJEDURFCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OC(=O)C(C(=O)O2)CC3=CC=CC=C3

Origin of Product

United States

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